molecular formula C11H18O3 B14412797 Methyl 2-butyl-5-oxocyclopentane-1-carboxylate CAS No. 87682-82-4

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate

Cat. No.: B14412797
CAS No.: 87682-82-4
M. Wt: 198.26 g/mol
InChI Key: CRRYYQBOJPIZCL-UHFFFAOYSA-N
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Description

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclopentanone, featuring a butyl group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-butyl-5-oxocyclopentanone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-butyl-5-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the butyl and oxo groups, which can modulate its interaction with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Ethyl 2-oxocyclopentanecarboxylate
  • Methyl 2-methyl-5-oxocyclopentane-1-carboxylate

Uniqueness

Methyl 2-butyl-5-oxocyclopentane-1-carboxylate is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties compared to its analogs. This structural variation can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

87682-82-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-butyl-5-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-4-5-8-6-7-9(12)10(8)11(13)14-2/h8,10H,3-7H2,1-2H3

InChI Key

CRRYYQBOJPIZCL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(=O)C1C(=O)OC

Origin of Product

United States

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